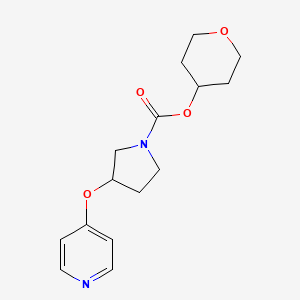

tetrahydro-2H-pyran-4-yl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule. It seems to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a tetrahydro-2H-pyran ring, which is a six-membered ring containing one oxygen atom . The molecule also contains a pyridine ring, which is a six-membered ring with two double bonds and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures. The exact structure would depend on the specific arrangement and connectivity of these rings .Wissenschaftliche Forschungsanwendungen

Cancer and Fibrotic Diseases Treatment

This compound has been identified as an inhibitor of ALK5, a kinase involved in the TGF-β signaling pathway, which is a novel method for controlling the development of cancers and fibrotic diseases .

DNA Damage Detection

The related compound O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine has been used to improve the process of detecting single-strand breaks (SSBs) in DNA, which is crucial for understanding DNA damage and repair mechanisms .

Organic Synthesis

The compound serves as an intermediate in various organic synthesis processes, contributing to the development of new chemical entities with potential therapeutic applications .

ATM Kinase Inhibition

It has been involved in the identification of potent, selective, and orally available inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, which is significant for treating diseases related to DNA damage response .

Enzyme Activity Study

The compound has been used in studies related to Acid phosphatase (APase), which non-specifically catalyzes the hydrolysis of phosphoric acid monoesters and anhydrides .

Neurological Research

A derivative of this compound, “1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride”, has been used in neurological research, potentially aiding in the study of neurodegenerative diseases .

Wirkmechanismus

Target of Action

Similar compounds have been identified as inhibitors of alk5 . ALK5, also known as TGF-beta receptor type-1, plays a crucial role in the TGF-beta signaling pathway, which is involved in various cellular processes such as cell growth, cell differentiation, apoptosis, and cellular homeostasis .

Mode of Action

Based on its structural similarity to other alk5 inhibitors, it can be hypothesized that it binds to the alk5 receptor, inhibiting its autophosphorylation . This inhibition could disrupt the TGF-beta signaling pathway, leading to alterations in the cellular processes controlled by this pathway.

Biochemical Pathways

The compound likely affects the TGF-beta signaling pathway due to its potential inhibitory action on the ALK5 receptor . The TGF-beta signaling pathway plays a vital role in various cellular processes. Disruption of this pathway could lead to changes in cell growth, differentiation, and apoptosis, among other effects.

Pharmacokinetics

Similar compounds have shown good permeability in mdck cells overexpressing mdr1, which suggests potential for oral bioavailability .

Result of Action

Given its potential role as an alk5 inhibitor, it could potentially disrupt the tgf-beta signaling pathway, leading to alterations in various cellular processes such as cell growth, differentiation, and apoptosis .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

oxan-4-yl 3-pyridin-4-yloxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c18-15(21-13-4-9-19-10-5-13)17-8-3-14(11-17)20-12-1-6-16-7-2-12/h1-2,6-7,13-14H,3-5,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMWJFWQXBRKDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)OC3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-nitrophenyl)carbamothioyl]propanamide](/img/structure/B2353833.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide](/img/structure/B2353834.png)

![1-(2,5-dimethylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353835.png)

![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B2353837.png)

![2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine;hydrochloride](/img/structure/B2353840.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2353844.png)

![{[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid](/img/structure/B2353846.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2353847.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2353850.png)

![Tert-butyl 4-[2-[[2-[(4-chlorophenyl)methylamino]-2-oxoacetyl]amino]ethyl]piperazine-1-carboxylate](/img/structure/B2353853.png)